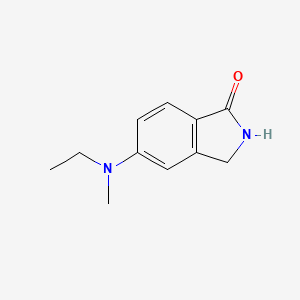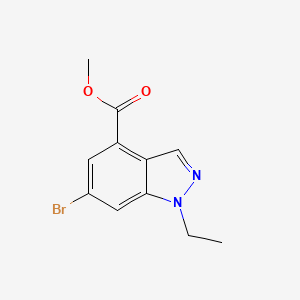
7-Methyl-2-phenyl-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-phenyl-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with benzaldehyde under acidic or basic conditions to form the desired benzoxazole derivative . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs high-temperature and high-pressure conditions to achieve higher yields. The use of continuous flow reactors and microwave-assisted synthesis are also common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-phenyl-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxylic acid derivatives.
Reduction: Formation of benzoxazole-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
7-Methyl-2-phenyl-benzoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-phenyl-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound with a similar structure but without the methyl and phenyl groups.
2-Phenylbenzoxazole: Similar structure but lacks the methyl group at the 7th position.
7-Methylbenzoxazole: Similar structure but lacks the phenyl group at the 2nd position.
Uniqueness: 7-Methyl-2-phenyl-benzoxazole is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
7-methyl-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO/c1-10-6-5-9-12-13(10)16-14(15-12)11-7-3-2-4-8-11/h2-9H,1H3 |
Clave InChI |
VPNXLHLCORCHDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-chloro-2-(morpholin-4-yl)pyrimidin-4-yl]-2-(difluoromethyl)-1H-benzimidazole](/img/structure/B8453430.png)

![1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8453447.png)






![4-[(3-Nitrophenyl)amino]-3-penten-2-one](/img/structure/B8453481.png)



